molecular formula C21H28N2O10 B2497079 Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate CAS No. 2303565-49-1

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate

Cat. No.: B2497079
CAS No.: 2303565-49-1
M. Wt: 468.459
InChI Key: CDJRELSGIDLLCU-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate: is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[44]nonane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate typically involves multi-step organic reactions. The process starts with the formation of the spirocyclic core, followed by the introduction of the benzyl and ethyl groups. Common reagents used in these reactions include ethyl chloroformate, benzylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the synthesis process. The use of automated reactors and advanced purification methods ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spirocyclic structure can mimic certain biological molecules, making it useful in drug design and discovery.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for a high degree of specificity in these interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    2-Boc-2,7-diazaspiro[4.4]nonane: This compound shares the spirocyclic core but has different substituents, leading to variations in its chemical properties and applications.

    tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate:

Uniqueness: Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.2C2H2O4/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17;2*3-1(4)2(5)6/h3-7,15,18H,2,8-13H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJRELSGIDLLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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